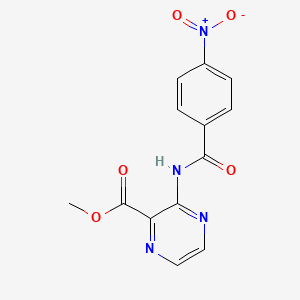

Methyl 3-(4-nitrobenzamido)pyrazine-2-carboxylate

Description

Methyl 3-(4-nitrobenzamido)pyrazine-2-carboxylate is a pyrazine-based compound featuring a nitro-substituted benzamido group at the 3-position and a methyl ester at the 2-position. Pyrazine derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for versatile functionalization.

Properties

CAS No. |

92378-74-0 |

|---|---|

Molecular Formula |

C13H10N4O5 |

Molecular Weight |

302.24 g/mol |

IUPAC Name |

methyl 3-[(4-nitrobenzoyl)amino]pyrazine-2-carboxylate |

InChI |

InChI=1S/C13H10N4O5/c1-22-13(19)10-11(15-7-6-14-10)16-12(18)8-2-4-9(5-3-8)17(20)21/h2-7H,1H3,(H,15,16,18) |

InChI Key |

DTKBSULXVBMWGI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=CN=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Material and General Strategy

The key starting material is methyl 3-aminopyrazine-2-carboxylate , which undergoes acylation with 4-nitrobenzoyl chloride or related derivatives to form the target amide. The amino group on the pyrazine ring is the nucleophile that reacts with the acyl chloride to form the amide bond.

Acylation Procedures

Two main acylation procedures have been reported for similar pyrazine derivatives:

| Procedure | Conditions | Description | Yield Range |

|---|---|---|---|

| Procedure A | Argon atmosphere, pyridine base, dichloromethane solvent, room temperature | Direct acylation of methyl 3-aminopyrazine-2-carboxylate with benzoyl chlorides | 40–60% |

| Procedure B | Anhydrous conditions, pyridine base, optimized solvent system | Improved acylation with better control over monoacylation | 75–95% |

- Procedure A yields moderate conversion with challenges in purification due to similar retention factors of starting material and product.

- Procedure B emphasizes strict anhydrous conditions to improve yield and purity, often followed by purification via flash chromatography using hexane/ethyl acetate mixtures.

Detailed Reaction Scheme and Conditions

Acylation Reaction

The typical acylation reaction to prepare this compound is as follows:

$$

\text{Methyl 3-aminopyrazine-2-carboxylate} + \text{4-nitrobenzoyl chloride} \xrightarrow[\text{pyridine}]{\text{DCM, rt, Ar}} \text{this compound}

$$

- Solvent: Dichloromethane (DCM)

- Base: Pyridine (4 equivalents)

- Atmosphere: Argon (inert)

- Temperature: Room temperature (20–25 °C)

- Reaction time: Overnight (12–24 hours)

Workup and Purification

- After reaction completion, the mixture is evaporated under reduced pressure.

- The crude product is purified by flash chromatography using a gradient of hexane and ethyl acetate.

- Yields typically range from 40% to 60% under these conditions.

- For higher purity, recrystallization from ethanol or other suitable solvents is recommended.

Research Findings and Analytical Data

Yield and Purity

| Parameter | Data |

|---|---|

| Typical yield | 40–60% (Procedure A), up to 85–95% (Procedure B) |

| Purity after flash chromatography | >95% (confirmed by TLC and NMR) |

| Physical state | White to off-white solid |

| Melting point | Not explicitly reported, similar pyrazine amides melt around 150–180 °C |

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): Characteristic signals for pyrazine ring protons and amide NH observed.

- Mass Spectrometry (MS): Molecular ion peak consistent with expected molecular weight.

- Infrared Spectroscopy (IR): Strong amide carbonyl stretch (~1650 cm⁻¹) and nitro group stretches (~1520, 1345 cm⁻¹).

- Elemental Analysis: Consistent with calculated values for C, H, N, and O content.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| 1. Acylation | Methyl 3-aminopyrazine-2-carboxylate, 4-nitrobenzoyl chloride, pyridine, DCM, Ar, rt | Direct acylation under inert atmosphere | 40–60 |

| 2. Purification | Flash chromatography (hexane/ethyl acetate gradient) | Separation of product from unreacted amine and side products | - |

| 3. Optional recrystallization | Ethanol or suitable solvent | Improves purity | - |

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Aqueous acid or base.

Coupling Reactions: Boronic acids, palladium catalyst, base.

Major Products Formed

Reduction: 3-[(4-Aminobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester.

Hydrolysis: 3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid.

Coupling: Various substituted pyrazine derivatives.

Scientific Research Applications

Methyl 3-(4-nitrobenzamido)pyrazine-2-carboxylate has been studied for its potential antimicrobial properties, especially against mycobacterial strains. Research indicates that derivatives of pyrazine-2-carboxamide exhibit significant activity against Mycobacterium tuberculosis, which is critical given the rise of multidrug-resistant tuberculosis (MDR-TB) .

Antimycobacterial Activity

- Mechanism of Action : The compound is believed to inhibit prolyl-tRNA synthetase in mycobacteria, a target that differs from traditional antibiotics, thereby providing a novel mechanism for combating resistant strains .

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 1.95 to 31.25 µg/mL for some derivatives, indicating potent activity against various mycobacterial strains .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that allow for the modification of the pyrazine ring and the introduction of different substituents to enhance biological activity.

Synthetic Pathways

- General Synthesis : The compound can be synthesized through acylation reactions involving methyl pyrazine-2-carboxylate and 4-nitrobenzoyl chloride under controlled conditions .

- Structural Variations : Modifications to the benzamide group or the pyrazine ring can lead to derivatives with enhanced efficacy against mycobacterial infections .

Therapeutic Potential

Given its promising biological activity, this compound is being explored for its therapeutic potential in treating infections caused by resistant strains of Mycobacterium tuberculosis.

Case Studies

- A study highlighted a series of substituted pyrazine derivatives, including this compound, which exhibited significant anti-tubercular activity compared to standard treatments . The results suggest that these compounds could be developed into new anti-TB drugs.

Comparative Analysis of Related Compounds

To better understand the efficacy of this compound, a comparative analysis with other related compounds is essential.

| Compound Name | MIC (µg/mL) | Activity Against Mycobacteria |

|---|---|---|

| This compound | 1.95 - 31.25 | High |

| Pyrazinamide | 8 | Moderate |

| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | <2 | Very High |

Mechanism of Action

The mechanism of action of 3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is not fully understood. its derivatives are known to interact with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Example Syntheses :

Physical and Chemical Properties

Key differences in substituents significantly alter physical properties:

Observations :

- Electron-withdrawing groups (e.g., nitro, bromo) increase melting points and stability compared to electron-donating groups (e.g., methyl, methoxy) .

- Biological activity : Ureido derivatives (e.g., compound 4) exhibit potent antimycobacterial activity, suggesting that the nitro group in the target compound may similarly enhance bioactivity .

Biological Activity

Methyl 3-(4-nitrobenzamido)pyrazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has a molecular formula of C12H10N4O4 and features a pyrazine core substituted with both a nitrobenzamide and a carboxylate group. The structural configuration is crucial for its interaction with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carboxamide, including this compound, exhibit significant activity against mycobacterial strains. A study highlighted that compounds with similar structures demonstrated effective inhibition against multidrug-resistant strains of Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 31.25 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Mycobacterium tuberculosis |

| 3-(4-hydroxybenzamido)pyrazine-2-carboxamide | 1.95 | Mycobacterium tuberculosis |

| 3-(2-hydroxybenzamido)pyrazine-2-carboxamide | 31.25 | Mycobacterium tuberculosis |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies suggest that pyrazine derivatives can modulate retinoid X receptor alpha (RXRα), which plays a significant role in cancer progression. For instance, certain derivatives exhibited low cytotoxicity against normal cells while demonstrating potent anti-proliferative effects against cancer cell lines such as HepG2 and A549, with IC50 values below 10 µM .

Table 2: Anticancer Activity of Pyrazine Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | HepG2 |

| Compound 6A | <10 | A549 |

| Compound with RXRα antagonistic activity | <10 | HepG2 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors crucial for pathogen survival or cancer cell proliferation. The structure-activity relationship (SAR) studies have indicated that modifications to the benzamide group can significantly affect the compound's binding affinity and biological efficacy .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds, providing insights into their biological activities:

- Antimycobacterial Activity : A study synthesized various pyrazinamide derivatives and assessed their antimycobacterial properties, noting that compounds with specific substitutions showed enhanced activity against resistant strains of Mycobacterium tuberculosis.

- Anticancer Properties : Another investigation focused on the RXRα antagonistic properties of pyrazine derivatives, revealing their potential in inducing apoptosis in cancer cells through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(4-nitrobenzamido)pyrazine-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via a multi-step sequence starting with methyl 3-aminopyrazine-2-carboxylate. A modified Kirsanov method using a triphenylphosphine–hexachloroethane–triethylamine system is employed to introduce the iminophosphorane group, followed by coupling with 4-nitrobenzoyl chloride . Key parameters include:

- Temperature : Reactions are conducted under reflux (e.g., in dichloromethane or methanol) to ensure complete activation of intermediates.

- Purification : Column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) is critical for isolating high-purity products.

- Yield optimization : Excess 4-nitrobenzoyl chloride (1.2–1.5 equivalents) and anhydrous conditions minimize side reactions like hydrolysis .

Q. How is the compound characterized structurally, and what techniques are most reliable for confirming its identity?

- Analytical workflow :

NMR spectroscopy : H and C NMR confirm the presence of the pyrazine ring (δ 8.5–9.5 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm) .

Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 333.06 for CHNO) .

X-ray crystallography : Single-crystal analysis (e.g., using Bruker SMART CCD) confirms planarity of the pyrazine ring and spatial arrangement of the 4-nitrobenzamido substituent .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Solubility in methanol or ethanol is moderate (~5–10 mg/mL at 25°C) .

- Stability : Stable at room temperature in dark, dry conditions for >6 months. Degradation occurs under prolonged UV exposure (amide bond cleavage) or in strongly acidic/basic media (ester hydrolysis) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cyclization reactions?

- Methodology :

- DFT calculations (Gaussian 09, B3LYP/6-311++G(d,p)) map electron density on the pyrazine ring, identifying C-5 and C-6 as electrophilic centers for substitution .

- Molecular docking (AutoDock Vina) predicts binding affinity with biological targets (e.g., mycobacterial enzymes) by modeling interactions of the nitro group with active-site residues .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous pyrazine derivatives?

- Case study : Derivatives like Propyl 5-(3-phenylureido)pyrazine-2-carboxylate (MIC = 1.56 µg/mL) show potent antimycobacterial activity, while methyl ester analogs are less active. Contradictions arise from:

- Steric effects : Bulkier ester groups (e.g., propyl vs. methyl) enhance membrane permeability .

- Electron-withdrawing substituents : The 4-nitro group in this compound may reduce bioavailability due to excessive polarity, requiring prodrug strategies .

Q. How does crystallographic data inform the design of derivatives with improved target binding?

- Structural insights :

- The pyrazine ring and 4-nitrobenzamido group are coplanar (mean deviation <0.05 Å), enabling π-π stacking with aromatic residues in enzyme active sites .

- Weak C–H···O/N hydrogen bonds (2.5–3.0 Å) observed in crystal packing suggest modifications to enhance intermolecular interactions (e.g., introducing fluorine or hydroxyl groups) .

Q. What experimental approaches validate the compound’s mechanism of action in antimicrobial assays?

- Protocol :

Time-kill kinetics : Monitor bacterial viability (CFU counts) over 24–72 hours at sub-MIC concentrations to assess bacteriostatic vs. bactericidal effects.

Enzyme inhibition assays : Measure inhibition of Mtb PanK or FAS-II enzymes using NADH oxidation rates (ΔA/min) .

Resistance profiling : Serial passage in M. tuberculosis H37Rv identifies mutations in target genes (e.g., pncA for pyrazinamide resistance), guiding SAR optimization .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.